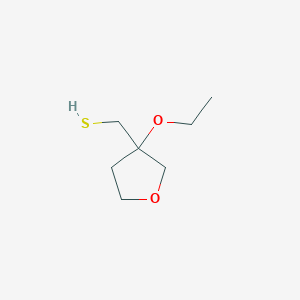

(3-Ethoxyoxolan-3-yl)methanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Ethoxyoxolan-3-yl)methanethiol” is a chemical compound with the CAS Number: 2567503-70-0 . It has a molecular weight of 162.25 . The IUPAC name for this compound is (3-ethoxytetrahydrofuran-3-yl)methanethiol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H14O2S/c1-2-9-7(6-10)3-4-8-5-7/h10H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 162.25 . More detailed physical and chemical properties are not available in the current data.Applications De Recherche Scientifique

Methoxy(phenylthio)methane as Ambi-equivalent Synthon

Methoxy(phenylthio)methane demonstrates versatility in electrophilic alkylation followed by nucleophilic allylation or propargylation, depending on the Lewis acid used. This reactivity highlights its potential as a methoxy- or phenylthiomethylene 1,1-dipole synthon, suggesting applications in synthetic organic chemistry for the construction of complex molecules (Sato et al., 1987).

Reaction and Transformation of Methanethiol on Metal Surfaces

Studies on methanethiol decomposition on Pt(111) surfaces reveal the formation of novel intermediates like thiomethoxy and thioformaldehyde. This suggests potential applications in surface science and catalysis, where these intermediates could play roles in the development of catalytic processes or in the understanding of surface reactions (Koestner et al., 1985).

Methane Monooxygenase Activity

Research on methane mono-oxygenase from Methylococcus capsulatus (Bath) shows its ability to oxidize a wide range of substituted methane derivatives, including methanol. This enzyme's non-specificity and efficiency in converting methane to methanol under ambient conditions highlight its potential for biotechnological applications in alternative fuel production and the bioremediation of methane (Colby et al., 1977).

Electrophilic Alkylation and Oxidation

Phenylthio(trimethylsilyl)methane and related compounds undergo electrophilic alkylation with organic halides, with the products easily converted into dimethyl acetals or methyl esters via electrochemical oxidation. This showcases their utility in organic synthesis, particularly in the modification of molecules for pharmaceutical or material science applications (Yoshida et al., 1991).

Methanethiol and Dimethyl Sulfide Transformation on Zirconia

An FTIR study on the adsorption and transformation of methanethiol on ZrO2 indicates dissociative adsorption leading to thiolate species and associative formation of H-bonded and coordinated species. This information is crucial for understanding the interactions and transformations of sulfur-containing compounds on metal oxide surfaces, with implications for catalysis and material science (Ziolek et al., 1994).

Propriétés

IUPAC Name |

(3-ethoxyoxolan-3-yl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-2-9-7(6-10)3-4-8-5-7/h10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORBZMNFQJUMOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCOC1)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro[(chlorocarbonyl)disulfanyl]methanone](/img/structure/B2559031.png)

![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2559033.png)

![2-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide](/img/structure/B2559034.png)

![N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2559038.png)

![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)

![Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2559044.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2559051.png)

![N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2559054.png)